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Compound of Interest

Compound Name: 5-Methyl-1,4-hexadiene

Cat. No.: B13766366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 5-
Methyl-1,4-hexadiene. The information contained herein is essential for professionals in

chemical research, materials science, and drug development who require a thorough

understanding of the energetic characteristics of this unsaturated hydrocarbon for process

design, reaction modeling, and computational studies. This document details available

quantitative data, outlines relevant experimental methodologies for the determination of these

properties, and provides a visual representation of a key reaction pathway.

Quantitative Thermodynamic Data
The thermodynamic properties of 5-Methyl-1,4-hexadiene (CAS: 763-88-2, Molecular

Formula: C₇H₁₂) have been estimated using computational methods.[1][2] The following tables

summarize the key available data, providing a clear basis for comparison and use in modeling

applications.

Table 1: Core Thermodynamic Properties of 5-Methyl-1,4-hexadiene[1][2][3]
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Property Symbol Value Unit Source

Molecular Weight MW 96.17 g/mol [3]

Normal Boiling

Point
Tboil 364.90 - 365.00 K [1]

Enthalpy of

Formation (gas,

298.15 K)

ΔfH°gas 45.05 kJ/mol

Joback

Calculated

Property[1]

Gibbs Free

Energy of

Formation

(298.15 K)

ΔfG° 167.57 kJ/mol

Joback

Calculated

Property[1]

Enthalpy of

Vaporization
ΔvapH° 30.54 kJ/mol

Joback

Calculated

Property[1]

Enthalpy of

Fusion
ΔfusH° 11.50 kJ/mol

Joback

Calculated

Property[1]

Ionization Energy IE 8.70 eV NIST[1]

Table 2: Critical Properties and Other Physical Data of 5-Methyl-1,4-hexadiene[1]
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Property Symbol Value Unit Source

Critical

Temperature
Tc 539.87 K

Joback

Calculated

Property[1]

Critical Pressure Pc 3117.52 kPa

Joback

Calculated

Property[1]

Critical Volume Vc 0.390 m³/kmol

Joback

Calculated

Property[1]

McGowan's

Characteristic

Volume

McVol 100.890 ml/mol

McGowan

Calculated

Property[1]

Experimental Protocols for Thermodynamic
Property Determination
While specific experimental data for 5-Methyl-1,4-hexadiene is not readily available in the

reviewed literature, the following are detailed methodologies for determining the key

thermodynamic properties of volatile liquid hydrocarbons.

Determination of Enthalpy of Formation via Combustion
Calorimetry
The standard enthalpy of formation (ΔfH°) of a liquid organic compound like 5-Methyl-1,4-
hexadiene is most accurately determined through combustion calorimetry.[1][4][5]

Principle: A precisely weighed sample of the substance is completely combusted in a high-

pressure oxygen environment within a constant-volume vessel known as a "bomb." The heat

released by the combustion reaction is absorbed by the surrounding water bath, and the

resulting temperature change is measured. From this, the enthalpy of combustion (ΔcH°) is

calculated, which is then used to determine the enthalpy of formation using Hess's Law.
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Methodology:

Sample Preparation: A sample of the liquid hydrocarbon (0.5 to 1.0 g) is encapsulated in a

thin-walled glass bulb or a combustible container to ensure complete and contained

combustion.[5]

Calorimeter Setup: The sealed sample is placed in a platinum cup inside the calorimetric

bomb. The bomb is then sealed and pressurized with purified oxygen to approximately 30

atm.[1]

Combustion: The bomb is submerged in a precisely measured quantity of water in a well-

insulated calorimeter. The system is allowed to reach thermal equilibrium. The sample is

then ignited electrically via a fuse wire.[1][4]

Temperature Measurement: The temperature of the water bath is monitored with high

precision before, during, and after the combustion to determine the temperature rise (ΔT).[1]

Analysis: The amount of reaction is determined by measuring the mass of carbon dioxide

produced.[1] The total heat released is calculated from the temperature rise and the known

heat capacity of the calorimeter system. Corrections are made for the ignition energy and the

formation of any side products like nitric acid.

Calculation: The heat of combustion at constant volume (ΔcU) is determined from the

corrected heat release. This is then converted to the enthalpy of combustion at constant

pressure (ΔcH°). Finally, the standard enthalpy of formation (ΔfH°) is calculated using the

known standard enthalpies of formation of the combustion products (CO₂ and H₂O).
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Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Determination of Heat Capacity by Adiabatic Calorimetry
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The heat capacity (Cp) of a liquid as a function of temperature is determined using adiabatic

calorimetry.[6][7]

Principle: In an adiabatic calorimeter, the sample is thermally isolated from its surroundings. A

known amount of electrical energy is supplied to the sample, and the resulting temperature

increase is measured. By preventing heat exchange with the environment, the heat capacity

can be calculated directly.

Methodology:

Calorimeter Setup: A precisely measured amount of the liquid sample is placed in a sealed

calorimetric vessel. This vessel is equipped with a heater and a high-precision thermometer.

Adiabatic Shield: The vessel is surrounded by an adiabatic shield or jacket. The temperature

of this shield is continuously and automatically adjusted to match the temperature of the

sample vessel, thereby minimizing heat loss to the surroundings.[7]

Heating: A known quantity of electrical energy (Q) is supplied to the sample through the

heater over a specific period.

Temperature Measurement: The temperature of the sample is recorded before and after the

energy input to determine the temperature change (ΔT).

Calculation: The heat capacity of the sample is calculated from the electrical energy supplied

and the observed temperature rise, after accounting for the heat capacity of the calorimeter

vessel itself. This process is repeated at different temperatures to map out the temperature

dependence of the heat capacity.
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Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Computational Estimation of Thermodynamic
Properties
The thermodynamic data presented in this guide were primarily derived from computational

estimation methods, which are valuable when experimental data is scarce.

Joback Method
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The Joback method is a group contribution method used to predict various thermodynamic

properties of pure components based solely on their molecular structure.[1][8] It is an extension

of the Lydersen method and involves breaking down the molecule into functional groups. Each

group is assigned a specific numerical contribution to a given property, and the overall property

is calculated by summing these contributions. The method can be used to estimate properties

such as normal boiling point, critical properties, enthalpy of formation, and ideal gas heat

capacity.[8]

Benson Group Additivity
Similar to the Joback method, the Benson group additivity method is a widely used technique

for estimating the thermochemical properties of organic molecules.[9][10] This method also

relies on the principle that a molecule's thermodynamic properties can be calculated by

summing the contributions of its constituent groups. The Benson method is particularly well-

regarded for its accuracy in predicting the standard enthalpy of formation, entropy, and heat

capacity of gas-phase molecules.[9][10]

Illustrative Reaction Pathway: Electrophilic Addition
to 5-Methyl-1,4-hexadiene
As a diene, 5-Methyl-1,4-hexadiene can undergo electrophilic addition reactions. The

following diagram illustrates the logical workflow for the addition of hydrogen bromide (HBr), a

common electrophilic reagent. The reaction proceeds through a carbocation intermediate, and

due to the presence of two double bonds, a mixture of products can be formed.

The reaction is initiated by the attack of one of the double bonds on the electrophilic hydrogen

of HBr.[11][12] This results in the formation of a carbocation intermediate. The bromide ion then

acts as a nucleophile, attacking the carbocation to form the final product. The regioselectivity of

the reaction is governed by Markovnikov's rule, which states that the hydrogen atom will add to

the carbon atom that already has the greater number of hydrogen atoms, leading to the

formation of the more stable carbocation.[13] In the case of a diene, resonance stabilization of

the carbocation intermediate can lead to both 1,2- and 1,4-addition products.[14]
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Caption: Logical workflow for the electrophilic addition of HBr to 5-Methyl-1,4-hexadiene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nvlpubs.nist.gov [nvlpubs.nist.gov]

2. 1,4-Hexadiene, 5-methyl- (CAS 763-88-2) - Chemical & Physical Properties by Cheméo
[chemeo.com]

3. 1,4-Hexadiene, 5-methyl- [webbook.nist.gov]

4. biopchem.education [biopchem.education]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b13766366?utm_src=pdf-body-img
https://www.benchchem.com/product/b13766366?utm_src=pdf-body
https://www.benchchem.com/product/b13766366?utm_src=pdf-custom-synthesis
https://nvlpubs.nist.gov/nistpubs/jres/33/jresv33n4p255_A1b.pdf
https://www.chemeo.com/cid/57-139-5/1-4-Hexadiene-5-methyl
https://www.chemeo.com/cid/57-139-5/1-4-Hexadiene-5-methyl
https://webbook.nist.gov/cgi/cbook.cgi?ID=763882&Units=SI
https://biopchem.education/wp-content/uploads/2018/09/bombcal_handout.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13766366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. nvlpubs.nist.gov [nvlpubs.nist.gov]

6. srd.nist.gov [srd.nist.gov]

7. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity
Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

8. Laser-Driven Calorimetry of Single-Component Liquid Hydrocarbons - PMC
[pmc.ncbi.nlm.nih.gov]

9. learnable.education [learnable.education]

10. mdpi.com [mdpi.com]

11. 5.1 Electrophilic Addition Reactions of Alkenes: Markovnikov’s Rule – Fundamentals of
Organic Chemistry [ncstate.pressbooks.pub]

12. chem.libretexts.org [chem.libretexts.org]

13. savemyexams.com [savemyexams.com]

14. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Thermodynamic Properties of 5-Methyl-1,4-hexadiene:
An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13766366#thermodynamic-properties-of-5-methyl-1-
4-hexadiene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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